molecular formula C22H21FN4O3 B12164406 methyl 3-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate

methyl 3-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate

Cat. No.: B12164406
M. Wt: 408.4 g/mol
InChI Key: JBGQXQLSHDXLRS-UHFFFAOYSA-N
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Description

Methyl 3-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate is a complex organic compound featuring a fluorophenyl group, an imidazo[4,5-c]pyridine core, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate typically involves multi-step organic synthesis. One common approach includes:

  • Formation of the Imidazo[4,5-c]pyridine Core: : This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted pyridine and an appropriate amine, cyclization can be achieved using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

  • Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated imidazo[4,5-c]pyridine in the presence of a palladium catalyst and a base.

  • Formation of the Benzoate Ester: : The final step involves esterification, where the carboxylic acid group of the benzoic acid derivative is reacted with methanol in the presence of an acid catalyst like sulfuric acid or a base like sodium methoxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester moiety, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the imidazo[4,5-c]pyridine core or the fluorophenyl group, potentially leading to the formation of partially or fully reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoate ester might yield a carboxylic acid, while nucleophilic substitution at the fluorophenyl group could produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

Biologically, the compound’s imidazo[4,5-c]pyridine core is of interest due to its presence in many bioactive molecules. Researchers study its interactions with biological targets to develop new drugs or to understand its mechanism of action in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of methyl 3-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate involves its interaction with specific molecular targets. The imidazo[4,5-c]pyridine core can bind to enzymes or receptors, modulating their activity. The fluorophenyl group may enhance binding affinity or selectivity, while the benzoate ester can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-({[4-(3-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate
  • Methyl 3-({[4-(3-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate
  • Methyl 3-({[4-(3-methylphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate

Uniqueness

The presence of the fluorophenyl group in methyl 3-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

Molecular Formula

C22H21FN4O3

Molecular Weight

408.4 g/mol

IUPAC Name

methyl 3-[[4-(3-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]-4-methylbenzoate

InChI

InChI=1S/C22H21FN4O3/c1-13-6-7-15(21(28)30-2)11-18(13)26-22(29)27-9-8-17-19(25-12-24-17)20(27)14-4-3-5-16(23)10-14/h3-7,10-12,20H,8-9H2,1-2H3,(H,24,25)(H,26,29)

InChI Key

JBGQXQLSHDXLRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)N2CCC3=C(C2C4=CC(=CC=C4)F)N=CN3

Origin of Product

United States

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